molecular formula C14H21N3O3 B14856106 Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate

Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate

Cat. No.: B14856106
M. Wt: 279.33 g/mol
InChI Key: RIYMCKKRPIQJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate is an organic compound with the molecular formula C14H21N3O3 and a molar mass of 279.33 g/mol . This compound is characterized by the presence of a tert-butyl group, an amino group, and a formyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl N-[3-(5-amino-4-formylpyridin-2-yl)propyl]carbamate

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-6-4-5-11-7-10(9-18)12(15)8-17-11/h7-9H,4-6,15H2,1-3H3,(H,16,19)

InChI Key

RIYMCKKRPIQJPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=C(C=N1)N)C=O

Origin of Product

United States

Preparation Methods

The synthesis of Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 3-(5-amino-4-formylpyridin-2-yl)propylamine under specific reaction conditions . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets and pathways. The amino group and formyl group play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 3-(5-amino-4-formylpyridin-2-YL)propylcarbamate can be compared with similar compounds such as:

    Tert-butyl 3-(methylamino)propylcarbamate: This compound has a similar structure but with a methylamino group instead of an amino group.

    Tert-butyl 5-aminopyrazolo[4,3-b]pyridine-6-carboxylate: This compound has a pyrazolo[4,3-b]pyridine ring instead of a pyridine ring.

    Tert-butyl (5-bromo-4-formylpyridin-2-yl)carbamate: This compound has a bromo group instead of an amino group

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